molecular formula C10H10N2O3 B2364381 3-(1h-Imidazol-2-yl)benzoic acid hydrate CAS No. 1609403-92-0

3-(1h-Imidazol-2-yl)benzoic acid hydrate

Cat. No. B2364381
M. Wt: 206.201
InChI Key: LZKZTEFZJJWBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1h-Imidazol-2-yl)benzoic acid hydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ibazoxan, which is a selective antagonist of the α2-adrenergic receptor.

Scientific Research Applications

ABTS/PP Decolorization Assay

The ABTS/PP decolorization assay, involving 3-(1H-imidazol-2-yl)benzoic acid hydrate, is a prevalent method for determining antioxidant capacity. However, specific reactions, such as coupling, might bias comparisons between antioxidants, warranting a deeper understanding of the assay's underlying mechanisms and the relevance of oxidation products (Ilyasov et al., 2020).

Novel Benzofused Thiazole Derivatives

Benzofused thiazole analogues, similar to 3-(1H-imidazol-2-yl)benzoic acid hydrate, show significant potential as alternative antioxidant and anti-inflammatory agents. Derivatives such as 3c, 3d, and 3e, display marked anti-inflammatory activity and serve as promising templates for evaluating new anti-inflammatory agents (Raut et al., 2020).

Influence on Biologically Important Ligands

Metals and Biologically Important Molecules

The study of the influence of metals on molecules like 3-(1H-imidazol-2-yl)benzoic acid hydrate is crucial for understanding their interactions with biological targets. The impact of metals on these molecules provides insights into their reactivity, durability of complex compounds, and kinship to enzymes (Lewandowski et al., 2005).

Chemotherapeutic Applications

Conversion into CNS Acting Drugs

Compounds like 3-(1H-imidazol-2-yl)benzoic acid hydrate, when synthesized into benzimidazole, imidazothiazole, and imidazole, show CNS side effects but also possess the potential to be converted into more potent CNS drugs. This conversion process can lead to the creation of new therapeutic agents for challenging CNS diseases (Saganuwan, 2020).

Benzimidazole Derivatives

Benzimidazole derivatives, structurally similar to 3-(1H-imidazol-2-yl)benzoic acid hydrate, have been recognized for their diverse pharmacological properties. These derivatives are pivotal in the discovery and development of drugs, demonstrating the therapeutic potential of this chemical scaffold (Babbar et al., 2020).

properties

IUPAC Name

3-(1H-imidazol-2-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZTEFZJJWBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h-Imidazol-2-yl)benzoic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.